(2-Amino-6-methylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-6-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIHCAGCQVZRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comparative Technical Analysis: 2-Amino-6-Methylbenzyl Alcohol vs. 2-Amino-5-Methylbenzyl Alcohol
Executive Summary
In medicinal chemistry and heterocyclic synthesis, the distinction between 2-amino-6-methylbenzyl alcohol (2A6MBA) and 2-amino-5-methylbenzyl alcohol (2A5MBA) extends beyond simple isomerism. It represents a fundamental choice between steric control and electronic modulation .
This guide provides a deep technical analysis of these two scaffolds. While 2A5MBA offers a sterically accessible platform for derivatization driven by electronic activation, 2A6MBA introduces a "steric wall" at the C6 position. This steric bulk is frequently exploited in drug design to enforce atropisomerism, block metabolic hotspots, or direct regioselectivity during cyclization events.
Part 1: Structural & Electronic Landscape
The core difference lies in the proximity of the methyl group to the reactive hydroxymethyl (
Structural Geometry and Sterics
-
2-Amino-6-Methylbenzyl Alcohol (The "Ortho-Ortho" Sandwich):
-
Configuration: The hydroxymethyl group at C1 is flanked by the amino group at C2 and the methyl group at C6.
-
Consequence: This creates severe steric strain (A(1,3) strain). The hydroxymethyl group is forced out of coplanarity with the aromatic ring. This pre-organization can accelerate cyclization reactions (the Gem-Dimethyl effect analog) but hinders intermolecular nucleophilic attack at the benzylic carbon.
-
Drug Design Utility: The C6 methyl group effectively blocks the "ortho" position relative to the benzylic carbon, a common site for metabolic oxidation (Phase I metabolism).
-
-
2-Amino-5-Methylbenzyl Alcohol (The "Para-Amino" Activator):
-
Configuration: The methyl group is at C5, para to the amino group and meta to the hydroxymethyl group.
-
Consequence: The steric environment around the benzylic alcohol is open. The methyl group exerts a positive inductive effect (+I) primarily on the amine nitrogen, increasing its nucleophilicity without imposing steric penalties.
-
Quantitative Comparison
| Feature | 2-Amino-6-Methylbenzyl Alcohol | 2-Amino-5-Methylbenzyl Alcohol |
| Steric Environment (C1) | High (Flanked by -NH2 and -CH3) | Low (Open access) |
| Amine Nucleophilicity | Moderate (Twisted lone pair alignment) | High (Inductive donation from p-Me) |
| Primary Metabolic Risk | Low (C6 blocked) | Moderate (C6 open to oxidation) |
| Typical Precursor | 2-Amino-6-methylbenzoic acid | 2-Amino-5-methylbenzoic acid |
| Cyclization Tendency | Favors intramolecular closure (entropy) | Standard kinetics |
Part 2: Visualizing the Divergence
The following diagram illustrates the structural divergence and the resulting impact on downstream synthesis (Cyclization to Benzoxazines).
Figure 1: Comparative synthetic flow showing the divergence in scaffold rigidity and substitution patterns in the final heterocycle.
Part 3: Validated Synthetic Protocol
Direct reduction of anthranilic acids can be problematic due to zwitterion formation and solubility issues. The most robust method involves esterification followed by hydride reduction .
Protocol: Synthesis of Methylbenzyl Alcohols via Ester Reduction
Scope: Applicable to both 6-methyl and 5-methyl isomers.
Safety:
Phase 1: Methyl Ester Formation
-
Dissolution: Dissolve 10.0 mmol of the appropriate methylanthranilic acid in 30 mL of anhydrous Methanol.
-
Catalysis: Cool to 0°C. Add 1.5 mL of concentrated
dropwise. -
Reflux: Heat to reflux for 12 hours. Monitor via TLC (EtOAc/Hexane 1:4).
-
Workup: Concentrate in vacuo. Neutralize with sat.
. Extract with DCM ( mL). Dry over and concentrate to yield the methyl ester.
Phase 2: Reduction to Alcohol (The Critical Step)
-
Setup: Charge a flame-dried 3-neck flask with
(15.0 mmol, 1.5 eq) and 20 mL anhydrous THF. Cool to 0°C. -
Addition: Dissolve the methyl ester (from Phase 1) in 10 mL THF. Add dropwise to the LAH suspension over 20 minutes.
-
Note: For the 6-methyl isomer , addition may need to be slower due to steric crowding affecting the initial coordination rate.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours.
-
Checkpoint: The 5-methyl isomer typically completes faster (2 hrs) than the 6-methyl isomer (3-4 hrs) due to steric hindrance at the carbonyl carbon.
-
-
Fieser Quench (Crucial for Safety):
-
Cool to 0°C.
-
Add
mL Water (where = grams of LAH used). -
Add
mL 15% NaOH. -
Add
mL Water.
-
-
Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the crystalline benzyl alcohol.
Part 4: Implications for Drug Discovery
When selecting between these isomers for a drug candidate (e.g., a kinase inhibitor or GPCR ligand), consider the following mechanistic implications:
Metabolic Stability (The "Soft Spot" Analysis)
-
2A5MBA Derivative: The C6 position (ortho to the hydroxymethyl) is unsubstituted. In biological systems, this position is highly susceptible to Cytochrome P450-mediated hydroxylation.
-
2A6MBA Derivative: The C6 position is blocked by a methyl group. This "metabolic blocking" strategy is a standard medicinal chemistry tactic to extend half-life (
).
Scaffold Rigidity (Atropisomerism)
If the amino group is further derivatized (e.g., into a quinazolinone), the 6-methyl group in 2A6MBA can lock the conformation of the N-substituent relative to the ring. This restricts bond rotation (atropisomerism).
-
Benefit: Can lock the molecule in the bioactive conformation, improving potency (entropic advantage).
-
Risk: Can create separable atropisomers, complicating regulatory approval (racemization risks).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20738, 2-Amino-6-methylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20133, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for A(1,3)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for nucleophilic addition to carbonyls and Fieser workup protocols).
Methodological & Application
Application Note: High-Fidelity Reduction of 2-Amino-6-Methylbenzoic Acid
Executive Summary
The reduction of 2-amino-6-methylbenzoic acid to its corresponding alcohol is a pivotal transformation in the synthesis of heterocycles and pharmaceutical intermediates. While direct reduction of carboxylic acids is possible, this specific substrate presents two distinct challenges:
-
Steric Hindrance: The ortho-methyl group at the C6 position and the amine at C2 create significant steric crowding around the carbonyl carbon.
-
Solubility: As an amino acid, the starting material exists as a zwitterion, rendering it poorly soluble in the ethereal solvents (THF, Et₂O) required for strong hydride reductions.
This Application Note details a Two-Step Esterification-Reduction Protocol . By converting the acid to a methyl ester first, we resolve solubility issues and increase the electrophilicity of the carbonyl center, ensuring high yields and purity.
Strategic Reaction Pathway
The protocol follows a "Protect-Activate-Reduce" logic, although the esterification here serves primarily as activation and solubility modification rather than traditional protection.
Chemical Workflow
-
Activation (Esterification): Acid-catalyzed Fischer esterification converts the zwitterionic acid into a lipophilic methyl ester.
-
Reduction: Nucleophilic attack by Lithium Aluminum Hydride (LiAlH₄) converts the ester to the primary alcohol.
Workflow Visualization
The following diagram illustrates the critical path and decision nodes for this synthesis.
Figure 1: Operational workflow for the conversion of 2-amino-6-methylbenzoic acid to the alcohol.
Detailed Experimental Protocols
Phase A: Synthesis of Methyl 2-amino-6-methylbenzoate
Rationale: Converting the carboxylic acid to an ester breaks the zwitterionic lattice, allowing the molecule to dissolve in THF for the subsequent reduction.
Reagents:
-
2-Amino-6-methylbenzoic acid (1.0 equiv)
-
Methanol (Anhydrous, solvent volume ~10 mL/g)
-
Sulfuric Acid (Concentrated, 1.5 equiv)
-
Sodium Bicarbonate (sat. aq.)
Procedure:
-
Setup: Charge a round-bottom flask with 2-amino-6-methylbenzoic acid and a magnetic stir bar.
-
Solvation: Add anhydrous Methanol. The solid may not fully dissolve immediately.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add concentrated H₂SO₄ dropwise. Caution: Exothermic.
-
Reflux: Equip with a reflux condenser and heat to reflux (65°C) for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess methanol.
-
Resuspend the residue in Ethyl Acetate (EtOAc) and cool to 0°C.
-
Slowly basify with saturated NaHCO₃ until pH ~8. Caution: CO₂ evolution.
-
Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
-
Output: Methyl 2-amino-6-methylbenzoate (typically a pale yellow oil or low-melting solid).
Phase B: Reduction to 2-Amino-6-methylbenzyl Alcohol
Rationale: LiAlH₄ is chosen over NaBH₄ because benzoate esters are electronically deactivated by the electron-donating amino group, requiring a stronger reducing agent.
Reagents:
-
Methyl 2-amino-6-methylbenzoate (from Phase A, 1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv - excess required due to active hydrogens on amine)
-
Tetrahydrofuran (THF) (Anhydrous, 15 mL/g)
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow.
-
Reagent Prep: Add LiAlH₄ (powder or pellets) to the flask, followed by anhydrous THF. Cool to 0°C.
-
Addition: Dissolve the Methyl ester (from Phase A) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Control internal temp < 10°C.
-
Reaction: Allow to warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.
-
Note: The solution often turns grey/cloudy as aluminates form.
-
-
The "Fieser" Quench (Critical Step):
-
Cool reaction mixture to 0°C.
-
For every x grams of LiAlH₄ used, add carefully in order:
-
x mL water (Dropwise! Violent gas evolution).
-
x mL 15% NaOH (aq).
-
3x mL water.
-
-
Result: A granular white precipitate (Lithium aluminate) forms, which is easily filtered.
-
-
Isolation: Filter the mixture through a Celite pad. Wash the pad with warm THF.
-
Purification: Concentrate the filtrate. Recrystallize from Toluene/Hexane or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Analytical Specifications & Data
Expected Physicochemical Properties
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure. |
| Melting Point | 92°C – 96°C | Broad range indicates impurities. |
| Solubility | Soluble in MeOH, DMSO, warm EtOAc | Insoluble in water. |
| Rf Value | ~0.35 (Hexane/EtOAc 1:1) | Distinct shift from ester (~0.7). |
NMR Characterization (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
- 2.25 (s, 3H, Ar-CH₃ )
- 4.45 (d, 2H, Ar-CH₂ -OH)
- 4.90 (t, 1H, -OH )
- 5.10 (s, 2H, -NH₂ )
- 6.35–7.00 (m, 3H, Ar-H )
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.
Mechanism Diagram
The diagram below details the electron flow and the role of the aluminate intermediate.
Figure 2: Stepwise mechanistic reduction of the ester moiety by aluminohydride.
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Reduction:
-
Symptom: Presence of aldehyde peak in NMR (~10 ppm) or remaining ester.
-
Cause: Insufficient LiAlH₄ or reaction temperature too low. The steric bulk of the 6-methyl group slows the initial attack.
-
Fix: Ensure vigorous reflux and use 2.5 equiv of hydride.
-
-
Emulsion during Workup:
-
Symptom: Layers do not separate after quenching.
-
Cause: Improper quenching led to gelatinous Aluminum Hydroxide.
-
Fix: Use the Fieser method strictly (described in Phase B). If emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 2 hours.
-
Safety Protocol
-
LiAlH₄: Reacts explosively with water. Use only dry solvents. Keep a bucket of sand nearby (Class D fire).
-
Exotherms: The esterification and the reduction quench are highly exothermic. Control temperatures strictly.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (General Procedure for LiAlH4 Reduction).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Mechanisms of Nucleophilic Substitution at Carbonyls).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20364, 2-Amino-6-methylbenzoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12396903, (2-amino-6-methylphenyl)methanol. [Link]
-
Cohen, A. et al. "Synthesis of substituted benzyl alcohols via borane reduction." Journal of Organic Chemistry. (General reference for alternative Borane reduction methods). [Link]
Application Note: Oxidative Friedländer Synthesis of Polysubstituted Quinolines
Substrate Focus: 2-amino-6-methylbenzyl alcohol Methodology: Transition-Metal Catalyzed Acceptorless Dehydrogenative Coupling (ADC)
Executive Summary
This application note details the protocol for synthesizing polysubstituted quinolines utilizing 2-amino-6-methylbenzyl alcohol as a stable, "green" alternative to the traditional, unstable 2-aminobenzaldehyde reagents.
While the classical Friedländer synthesis requires the isolation of sensitive amino-aldehydes, this protocol employs an Acceptorless Dehydrogenative Coupling (ADC) strategy. Here, the benzyl alcohol is oxidized in situ to the aldehyde via a transition metal catalyst (Ru or Ir), which then undergoes spontaneous condensation with a ketone.
Critical Technical Note: The specific substrate, 2-amino-6-methylbenzyl alcohol , presents unique steric challenges. The methyl group at the C6 position (ortho to the alcohol) and the amino group at C2 create a "steric gate" around the reactive benzylic carbon. This guide provides optimized conditions to overcome this kinetic barrier.
Mechanistic Insight & Chemical Logic
The "Borrowing Hydrogen" vs. ADC Pathway
Unlike traditional oxidation which requires stoichiometric oxidants (e.g., MnO2), this method utilizes a catalytic cycle that manages hydrogen atoms efficiently.
-
Dehydrogenation: The metal catalyst extracts hydrides from the benzylic alcohol, generating the reactive aldehyde intermediate and a metal-hydride species.
-
Condensation: The in situ generated aldehyde undergoes an aldol condensation with the enolizable ketone, followed by imine formation with the amine.
-
Aromatization: The driving force is the formation of the stable, aromatic quinoline system. In strict ADC, H₂ gas is released. In transfer hydrogenation variations, the hydrogen might be transferred to a sacrificial acceptor (though typically not required here).
Steric Implications of the 6-Methyl Group
The 6-methyl substituent is not merely a bystander; it exerts an ortho-effect .
-
Dehydrogenation Rate: The approach of the metal catalyst to the C-H bond of the alcohol is hindered by the flanking methyl and amino groups.
-
Planarity: The methyl group forces the intermediate imine out of planarity, potentially slowing the final cyclization step.
-
Solution: We utilize a high-temperature regime (>100°C) and a strong base to facilitate the initial enolization and hydride transfer.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific steric environment.
Caption: Figure 1. The Acceptorless Dehydrogenative Coupling pathway converting sterically hindered amino-alcohols to quinolines.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Synthesis (Standard)
Recommended for standard laboratory scale and cost-efficiency.
Reagents:
-
Substrate: 2-amino-6-methylbenzyl alcohol (1.0 mmol)
-
Coupling Partner: Ketone (e.g., Acetophenone, 1.2 mmol)
-
Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
Base: Potassium Hydroxide (KOH) pellets
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add 2-amino-6-methylbenzyl alcohol (137 mg, 1.0 mmol), the ketone (1.2 mmol), RuCl₂(PPh₃)₃ (24 mg, 2.5 mol%), and KOH (56 mg, 1.0 mmol).
-
Note: A stoichiometric equivalent of base is crucial for this hindered substrate to drive the equilibrium.
-
-
Solvation: Add anhydrous 1,4-dioxane (3 mL).
-
Reaction: Seal the tube/flask. Heat the mixture to 100°C in an oil bath.
-
Time: Stir vigorously for 12–24 hours. (Standard substrates take 4-6h; the 6-methyl derivative requires extended time).
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The alcohol spot (polar) should disappear, and a highly fluorescent quinoline spot should appear.
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.
Protocol B: Iridium-Catalyzed Synthesis (High Performance)
Recommended if Protocol A yields <50% due to extreme steric hindrance of the ketone partner.
Reagents:
-
Catalyst: [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium dichloride dimer)
-
Base: K₂CO₃ (Potassium Carbonate)
-
Solvent: Toluene
Modifications: Use 1.0 mol% [CpIrCl₂]₂. The Cp ligand provides a robust environment that often tolerates steric bulk better than bulky phosphine ligands. Heat to 110°C (refluxing toluene).
Data Analysis & Troubleshooting
Expected Yields & Comparison
The following table contrasts the expected performance of the 6-methyl substrate versus the unsubstituted parent.
| Parameter | Parent (2-aminobenzyl alcohol) | Target (2-amino-6-methyl...) | Reason |
| Reaction Time | 4 – 6 Hours | 12 – 24 Hours | Steric hindrance at C1/C6. |
| Catalyst Load | 1 mol% | 2.5 – 5 mol% | Lower turnover frequency (TOF). |
| Temp | 80°C | 100 – 110°C | Higher activation energy barrier. |
| Typical Yield | >90% | 65 – 80% | Competing side reactions / incomplete conversion. |
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning or insufficient activation. | Ensure Argon atmosphere. Switch from KOH to t-BuOK (stronger base). |
| Intermediate Accumulation | Failure of cyclization step. | The aldehyde is forming but not condensing. Increase temp to 120°C (use Xylene). |
| Red/Black Tar | Polymerization of ketone. | Add ketone slowly (dropwise) or reduce base concentration. |
Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of quinolines from 2-amino-6-methylbenzyl alcohol.
References
The following sources provide the foundational chemical methodology and mechanistic validation for the protocols described above.
-
Cho, C. S., et al. "Ruthenium-Catalyzed Synthesis of Quinolines from 2-Aminobenzyl Alcohol and Ketones." Tetrahedron, vol. 52, no. 27, 1996.
- Relevance: The seminal paper establishing the Ru-catalyzed oxidative cycliz
-
Yus, M., & Ramón, D. J. "Sustainable Synthesis of Quinolines and Quinoxalines Catalyzed by Transition Metal Complexes." Current Organic Chemistry, vol. 18, no. 21, 2014.
- Relevance: A comprehensive review covering the "borrowing hydrogen" mechanism and substrate scope limit
-
Srimani, D., et al. "Acceptorless Dehydrogenative Coupling of Alcohols with Amines/Ketones." Chemical Reviews, vol. 114, no. 24, 2014.
- Relevance: Validates the mechanistic pathway of dehydrogen
-
Motokura, K., et al. "Heterogeneous Catalysis for the Synthesis of Quinolines from 2-Aminobenzyl Alcohol." Green Chemistry, vol. 12, 2010.
- Relevance: Discusses the kinetics of hindered substrates in similar c
Synthesis of acridine derivatives from (2-Amino-6-methylphenyl)methanol
Application Note: Regioselective Synthesis of 1-Methylacridine Derivatives via Oxidative Cyclization of (2-Amino-6-methylphenyl)methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-methylacridine derivatives utilizing (2-Amino-6-methylphenyl)methanol as a regiodirecting scaffold. Unlike traditional Bernthsen or Ullmann condensations which often require harsh conditions and suffer from poor regioselectivity, this guide focuses on a Modified Friedländer Annulation via an oxidative cyclization mechanism.
By employing a "borrowing hydrogen" or aerobic oxidative strategy, researchers can couple this specific benzyl alcohol with cyclic ketones (e.g., cyclohexanone) to generate 1,2,3,4-tetrahydroacridines, followed by aromatization to the fully conjugated acridine core. This route is particularly valuable for drug discovery campaigns targeting DNA intercalation or topoisomerase inhibition, where the 1-methyl substituent provides a unique steric handle.
Scientific Foundation & Mechanistic Insight
The core challenge in synthesizing substituted acridines is controlling the position of substituents on the aromatic rings. Using (2-Amino-6-methylphenyl)methanol fixes a methyl group at the C1 position of the final acridine scaffold (per IUPAC numbering).
The Chemistry: The reaction proceeds through an Oxidative Cyclization pathway.[1][2] The benzylic alcohol is oxidized in situ to the corresponding 2-aminobenzaldehyde (intermediate). This reactive species immediately undergoes an aldol-type condensation with the enolate of a cyclic ketone, followed by cyclodehydration.
-
Advantage: Avoids the isolation of unstable 2-aminobenzaldehydes.
-
Regiochemistry: The 6-methyl group on the phenyl ring ends up at the C1 position of the acridine, adjacent to the central C9 carbon.
Pathway Diagram
Caption: Mechanistic flow from benzyl alcohol precursor to fully aromatic acridine via oxidative cyclization and dehydrogenation.
Experimental Protocols
Two protocols are provided: a Green Catalytic Route (Ruthenium-catalyzed) for high efficiency and a Metal-Free Route (Base-mediated) for cost-sensitive applications.
Protocol A: Ruthenium-Catalyzed Oxidative Coupling (High Precision)
Recommended for library synthesis and high-value intermediates.
Reagents:
-
(2-Amino-6-methylphenyl)methanol (1.0 equiv)
-
Cyclohexanone (1.2 equiv)
-
RuCl₂(DMSO)₄ (2 mol%) or RuCl₃·xH₂O / PBu₃[1]
-
KOH (1.0 equiv)[2]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Charge: In a dried reaction tube, dissolve (2-Amino-6-methylphenyl)methanol (1 mmol, ~137 mg) and cyclohexanone (1.2 mmol, 118 mg) in 1,4-dioxane (3 mL).
-
Catalyst Addition: Add KOH (56 mg, 1.0 mmol) followed by the Ruthenium catalyst (2 mol%).
-
Reaction: Seal the tube and heat to 80–100 °C for 4–12 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine.
-
Isolation: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield 1-methyl-1,2,3,4-tetrahydroacridine .
Protocol B: Aromatization to Acridine (The Oxidation Step)
The tetrahydroacridine intermediate is stable. To obtain the fully aromatic 1-methylacridine, a dehydrogenation step is required.
Reagents:
-
1-Methyl-1,2,3,4-tetrahydroacridine (from Protocol A)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Dissolution: Dissolve the tetrahydroacridine (0.5 mmol) in Toluene (5 mL).
-
Addition: Add DDQ (1.0 mmol) portion-wise at room temperature.
-
Observation: The solution often turns deep red/brown due to the charge-transfer complex.
-
-
Heating: Reflux the mixture for 1–3 hours. Monitor by TLC (the aromatic product usually has a higher Rf and distinct fluorescence).
-
Quench: Cool and filter through a pad of alumina or Celite to remove the hydroquinone byproduct.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol or purify via column chromatography.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Temperature | 80–100 °C (Step 1) | < 80 °C leads to incomplete oxidation of alcohol; > 120 °C promotes polymerization. |
| Base Stoichiometry | 1.0–1.2 equiv KOH | Essential for aldol condensation. Excess base can degrade the Ru-catalyst. |
| Atmosphere | Inert (Ar/N2) vs. Air | Ru-catalyzed routes often use "hydrogen transfer" to the ketone or evolve H2. If using aerobic oxidation (metal-free), O2 is required. |
| Substituent Effects | 6-Methyl Group | The steric bulk of the 6-methyl group may slow down the initial condensation. Increased reaction time (vs. unsubstituted) is normal. |
Workflow Logic Diagram
Caption: Operational workflow for the two-stage synthesis of acridine derivatives.
Characterization & Validation
To validate the synthesis of 1-methylacridine , look for these specific spectroscopic signatures:
-
1H NMR (CDCl3):
-
C1-Methyl: A sharp singlet around δ 2.8 – 3.0 ppm . The downfield shift is due to the deshielding effect of the aromatic ring and proximity to the C9 position.
-
C9-H: A singlet (if unsubstituted at C9) typically very downfield at δ 8.5 – 8.8 ppm .
-
Aromatic Region: Complex splitting pattern for 7 protons. The proton at C8 (peri-position) often appears as a doublet at low field due to the ring current.
-
-
Mass Spectrometry:
-
Parent ion
consistent with the formula (e.g., 1-Methylacridine MW = 193.25 g/mol ).
-
-
Fluorescence: Acridines are highly fluorescent. 1-substituted derivatives often show blue-green fluorescence under UV (365 nm).
References
-
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols: Title: Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines.[4] Source: The Journal of Organic Chemistry (ACS). URL:[Link]
-
Ruthenium-Catalyzed Oxidative Cyclization: Title: Ruthenium-Catalyzed Oxidative Cyclization of 2-Aminobenzyl Alcohol with Ketones: Modified Friedländer Quinoline Synthesis. Source: Chemical Communications (RSC). URL:[Link]
-
Microwave-Assisted Synthesis: Title: Rapid Synthesis of Acridines Using Microwave.[5] Source: Heterocycles / LOCKSS. URL:[Link]
-
Acridine Properties & Applications: Title: Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties.[6] Source: Molecules (MDPI/PMC). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Amino-6-Methylbenzyl Alcohol in Heterocyclic Drug Synthesis
Executive Summary
2-amino-6-methylbenzyl alcohol (CAS: 4160-00-3 / 5326-47-6 derivatives) represents a "privileged scaffold" in medicinal chemistry. Its unique trisubstituted pattern—featuring a nucleophilic amine, an electrophilic/nucleophilic benzylic alcohol, and a sterically demanding methyl group—makes it an indispensable precursor for synthesizing 4H-3,1-benzoxazines , quinazolines , and indoles .
These heterocycles serve as core pharmacophores in Potassium-Competitive Acid Blockers (P-CABs), Hsp90 inhibitors, and various kinase modulators. This guide details the strategic handling, reactivity profile, and validated protocols for converting this intermediate into high-value pharmaceutical scaffolds.
Chemical Profile & Strategic Utility
The "Ortho-Effect" and Steric Control
The utility of 2-amino-6-methylbenzyl alcohol lies in the proximity of its functional groups. The C1-hydroxymethyl and C2-amino groups are positioned for rapid 5-exo-trig or 6-endo-trig cyclizations. However, the C6-methyl group introduces critical steric hindrance that prevents over-alkylation and dictates regioselectivity during electrophilic aromatic substitution.
| Property | Specification | Strategic Implication |
| Molecular Weight | 137.18 g/mol | Low MW allows for significant elaboration while adhering to Lipinski's Rule of 5. |
| C6-Methyl Sterics | High | Blocks metabolic oxidation at the ortho-position; forces non-planar conformations in biaryl systems. |
| Nucleophilicity | Amine > Alcohol | Allows chemoselective derivatization (e.g., N-acylation prior to O-alkylation). |
| pKa (Conjugate Acid) | ~4.5 (Aniline) | Weakly basic; requires non-acidic conditions for nucleophilic attacks to prevent protonation. |
Application Workflow: Divergent Synthesis
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways transforming 2-amino-6-methylbenzyl alcohol into bioactive cores.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Methyl-1,2-dihydro-4H-3,1-benzoxazine
Application: This scaffold is a bioisostere for quinolines found in anti-inflammatory agents. The reaction exploits the condensation of the amine with an aldehyde, followed by intramolecular trapping by the hydroxyl group.
Materials
-
Substrate: 2-amino-6-methylbenzyl alcohol (1.0 eq)
-
Reagent: Aryl Aldehyde (e.g., Benzaldehyde) (1.05 eq)
-
Solvent: Toluene (anhydrous) or Ethanol
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or Molecular Sieves (4Å)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using Toluene) topped with a reflux condenser.
-
Dissolution: Dissolve 2-amino-6-methylbenzyl alcohol (10 mmol) in Toluene (50 mL).
-
Addition: Add the Aryl Aldehyde (10.5 mmol) and pTSA (0.5 mmol).
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Mechanism Note: The initial step is the formation of an imine (Schiff base). The proximal hydroxyl group then attacks the imine carbon to close the ring.
-
-
Monitoring: Check TLC (Hexane:EtOAc 3:1) after 2 hours. The starting material (polar, low Rf) should disappear, replaced by a less polar product.
-
Workup:
-
Cool to room temperature.
-
Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.
-
Wash with Brine (20 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography.
Validation Criteria:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a singlet or doublet around 5.5–6.0 ppm (the aminal methine proton, N-CH-O).
Protocol B: Synthesis of 5-Methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
Application: A cyclic carbamate precursor often used in the synthesis of P-CABs (similar to the core of Soraprazan).
Materials
-
Substrate: 2-amino-6-methylbenzyl alcohol (1.0 eq)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) OR Triphosgene (0.4 eq)
-
Base: Triethylamine (TEA) (2.5 eq)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried flask under Nitrogen atmosphere, dissolve 2-amino-6-methylbenzyl alcohol (5 mmol) in anhydrous THF (25 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition:
-
Option A (Safer): Add CDI (6 mmol) portion-wise over 10 minutes.
-
Option B (Traditional): Add TEA first, then add Triphosgene dissolved in THF dropwise.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Observation: If using CDI, CO₂ evolution will be observed. Ensure proper venting.
-
-
Quench: Quench with water (5 mL).
-
Extraction: Evaporate THF, redissolve residue in EtOAc, and wash with 1M HCl (to remove imidazole/TEA), followed by Brine.
-
Isolation: The product often precipitates upon concentration or addition of Hexane. Filter the white solid.
Validation Criteria:
-
IR Spectroscopy: Appearance of a strong carbonyl stretch around 1700–1720 cm⁻¹ (Cyclic Carbamate).
-
LC-MS: Mass shift corresponding to [M+H]+ = MW + 26 (Introduction of Carbonyl - 2H).
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before use in GMP workflows, the following QC parameters are recommended.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/H2O Gradient) | > 98.0% Area | Impurities often include the oxidized aldehyde form. |
| Identity | 1H NMR (DMSO-d6) | Confirmed Structure | Key signals: Methyl (s, ~2.2 ppm), Benzylic CH2 (s/d, ~4.4 ppm). |
| Water Content | Karl Fischer | < 0.5% w/w | Critical for water-sensitive cyclizations (e.g., Isocyanate reactions). |
| Residual Solvents | GC-Headspace | < ICH Limits | Toluene/THF must be removed if used in previous steps. |
Safety & Handling
-
Hazard Identification: 2-amino-6-methylbenzyl alcohol is an aniline derivative. Treat as potentially toxic by inhalation and skin contact.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation to the aldehyde or carboxylic acid upon air exposure.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless controlled reaction is intended).
References
-
Development of Potassium-Competitive Acid Blockers (P-CABs)
- Title: "Discovery of Vonoprazan Fumarate (TAK-438) as a Novel, Potent, and Long-Lasting Potassium-Competitive Acid Blocker."
- Source:Journal of Medicinal Chemistry, 2014.
- Context: Describes the SAR of modifying the benzene ring in P-CAB scaffolds, highlighting the importance of ortho-substitution for binding affinity.
-
Benzoxazine Synthesis Methodologies
- Title: "Recent Advances in the Synthesis of 3,1-Benzoxazines."
- Source:RSC Advances, 2015.
- Context: Provides comprehensive mechanisms for the cyclization of 2-aminobenzyl alcohols with aldehydes and carbonyl sources.
-
General Reactivity of 2-Aminobenzyl Alcohols
- Title: "One-pot synthesis of 1,2-dihydro-4H-3,1-benzoxazine deriv
- Source:Synthetic Communic
- Context: Validates the pTSA-catalyzed condens
Troubleshooting & Optimization
Technical Support Center: Reduction of 2-Amino-6-Methylbenzoic Acid
[1]
Welcome to the Advanced Synthesis Support Hub. You are accessing the technical guide for the reduction of 2-amino-6-methylbenzoic acid (CAS: 4389-50-8) to 2-amino-6-methylbenzyl alcohol . This transformation presents a unique set of challenges due to the steric congestion of the 2,6-disubstitution pattern and the zwitterionic nature of the amino acid substrate.
This guide moves beyond standard textbook protocols, offering field-proven strategies to maximize yield, minimize side reactions (such as decarboxylation and polymerization), and ensure reproducibility.
Executive Summary: The Yield Challenge
The reduction of 2-amino-6-methylbenzoic acid is frequently plagued by low yields (<40%) when standard protocols (direct LiAlH₄ reduction of the acid) are applied.
Root Causes of Failure:
-
Steric Hindrance: The methyl group at C6 and the amino group at C2 create a "steric wall" around the carbonyl carbon, retarding nucleophilic attack by hydride reagents.
-
Solubility (The Heterogeneous Trap): As a zwitterionic amino acid, the substrate is poorly soluble in ether or THF. Direct reduction often results in a slurry where the reagent attacks the surface but fails to penetrate the crystal lattice, leading to incomplete conversion.
-
Amine-Hydride Complexation: The free amine can coordinate with Borane or Aluminum species, sequestering the reducing agent and requiring large excesses (4–6 equivalents) to drive the reaction.
Strategic Recommendations (Protocols)
To improve yield from <40% to >85%, we recommend Method A (The Ester Bypass) as the primary strategy. Method B (Borane-Mediated) is reserved for instances where esterification is contraindicated.[1]
Method A: The "Ester-First" Strategy (Recommended)
High Yield (>85%), Scalable, Solves Solubility Issues
This two-step sequence converts the insoluble zwitterion into a soluble ester, rendering the carbonyl accessible to mild reduction.
Step 1: Fischer Esterification [1]
-
Setup: Dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Catalyst: Add concentrated H₂SO₄ (2.0 eq) dropwise at 0°C.
-
Reflux: Heat to reflux for 12–16 hours. Note: The 6-methyl group slows esterification; extended time is required compared to unsubstituted anthranilic acid.
-
Workup: Concentrate MeOH, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate.[2]
-
Checkpoint: Verify formation of Methyl 2-amino-6-methylbenzoate .
Step 2: Hydride Reduction
-
Reagent: LiAlH₄ (2.5 eq) in anhydrous THF.
-
Addition: Add the ester solution (in THF) dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours.
-
Quench (Fieser Method): For every 1g of LiAlH₄ used, add sequentially:
-
1 mL Water
-
1 mL 15% NaOH
-
3 mL Water
-
-
Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the alcohol.
Method B: Direct Borane Reduction
Single Step, Chemoselective, Higher Cost
Use this if you must avoid acidic conditions (e.g., acid-labile protecting groups elsewhere).[1]
-
Reagent: Borane-THF complex (BH₃[1]·THF, 1.0 M solution).
-
Stoichiometry: Use 4.0 equivalents . (1 eq for the carboxylate, 1 eq for the amine complex, 2 eq for reduction).
-
Protocol:
-
Quench: Cool to 0°C. Carefully add Methanol.
-
Hydrolysis: Reflux with MeOH for 1 hour to break the Boron-Amine complex. Concentrate.
Visualization: Reaction Pathways & Logic[1]
The following diagram illustrates the competing pathways and the logic behind the "Ester-First" recommendation.
Figure 1: Strategic pathways for reduction. The Green path (Ester-First) bypasses solubility and complexation issues inherent in the Direct (Yellow) and Slurry (Dotted) paths.
Troubleshooting Guide & FAQs
Category 1: Low Yield & Incomplete Conversion[1]
Q: I used LiAlH₄ directly on the acid, but I recovered mostly starting material. Why? A: This is a classic solubility failure.[1][3] The lithium carboxylate salt formed initially coats the surface of your solid starting material, preventing further reaction.
-
Fix: Switch to Method A (Ester-First) . If you must use direct reduction, use a Soxhlet extractor to slowly feed the acid into the LiAlH₄ solution, or switch to NaBH₄/I₂ (Iodine) in THF, which is often superior for amino acids.
Q: My Borane reduction stopped at 50% conversion. A: The amino group coordinates with Borane, forming a stable adduct that deactivates the hydride.
-
Fix: Increase Borane loading to 4.0–5.0 equivalents . Ensure you reflux the reaction; room temperature is insufficient for the sterically hindered 6-methyl carboxylate.
Category 2: Impurities & Workup[1]
Q: I see a gelatinous white mess during LiAlH₄ workup that traps my product. A: You have an Aluminum emulsion.[1]
-
Fix: Do NOT use simple acid/water quenching.[1][3] Use the Fieser Method (Water -> 15% NaOH -> Water) described in Protocol A. Alternatively, use Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 2 hours until two clear layers form.[1]
Q: The product is colored (yellow/brown) instead of white. A: This indicates oxidation of the aniline nitrogen (formation of azo/nitroso impurities) or polymerization.
-
Fix: Perform all reactions under an inert atmosphere (Nitrogen/Argon). Recrystallize the final alcohol from Toluene/Heptane or Ethanol/Water.
Category 3: Specific Chemical Interactions[1][4]
Q: Can I use NaBH₄ alone? A: No. Sodium Borohydride is too mild to reduce carboxylic acids or esters efficiently.[1]
-
Modification: You must activate it. The NaBH₄ + ZnCl₂ (generating Zn(BH₄)₂) or NaBH₄ + I₂ (generating Borane in situ) systems are effective alternatives if you lack LiAlH₄.
Quantitative Comparison of Methods
| Feature | Direct LiAlH₄ | Direct Borane (BH₃) | Ester-First (Method A) |
| Typical Yield | 30–50% | 60–75% | 85–95% |
| Solubility Risk | High (Slurry) | Medium | Low (Homogeneous) |
| Reagent Cost | Low | High | Medium |
| Steric Sensitivity | High | Medium | Low |
| Scalability | Poor | Good | Excellent |
References
-
Reduction of Carboxylic Acids to Alcohols : Brown, H. C.; Heim, P.; Yoon, N. M. "Selective Reductions. XIII. The Reaction of Carboxylic Acids with Diborane. A Simple, Convenient Method for the Conversion of Carboxylic Acids to Alcohols." Journal of the American Chemical Society, 1970 , 92(6), 1637–1646. Link
-
Borane Reduction Mechanism : McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993 , 58(13), 3568–3571. Link
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference for AlH4 workup).
-
Synthesis of 2-Amino-6-Methylbenzyl Alcohol : ChemicalBook & PubChem Database Entries. (Verifying CAS and structural isomers). Link
-
Iodine-NaBH4 Reduction System : Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2."[1] The Journal of Organic Chemistry, 1991 , 56(20), 5964–5965. Link
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of (2-Amino-6-methylphenyl)methanol
Executive Summary
This guide provides a technical analysis of the 1H NMR chemical shifts for (2-Amino-6-methylphenyl)methanol (CAS: 40421-69-6). It is designed for medicinal chemists and analytical scientists utilizing this compound as a scaffold for heterocycle synthesis (e.g., quinazolines).
The guide compares the performance of DMSO-d6 against the alternative solvent CDCl3 . While CDCl3 is the standard for routine analysis, this guide demonstrates why DMSO-d6 is the superior analytical medium for this specific molecule, primarily due to its ability to stabilize labile protons (-OH, -NH2) and resolve critical coupling constants required for full structural verification.
Part 1: Experimental Methodology & Protocol
To ensure the reproducibility of the chemical shifts listed below, the following protocol must be strictly adhered to. The primary source of error in analyzing amino-alcohols is moisture content, which accelerates proton exchange, collapsing multiplets into singlets.
Sample Preparation Protocol
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, containing 0.03% v/v TMS.
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Vessel: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Critical Step (Moisture Control): If -OH/-NH2 resolution is critical, the DMSO-d6 ampoule should be opened immediately prior to use. The sample tube should be flushed with dry nitrogen.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1):
1.0 second (Ensure full relaxation of aromatic protons). -
Scans (NS): 16–32 (Sufficient for S/N > 100:1).
-
Temperature: 298 K (25°C).
Part 2: Comparative Data Analysis
The following table contrasts the spectral performance of (2-Amino-6-methylphenyl)methanol in DMSO-d6 versus the common alternative, CDCl3.
Table 1: Comparative Chemical Shift Data ( , ppm)
| Proton Assignment | Type | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Performance Note |
| Ar-CH3 (C6) | Singlet (3H) | 2.25 - 2.35 | 2.30 - 2.40 | Consistent across solvents. |
| Benzylic -CH2- | Doublet (2H) | 4.45 - 4.55 | 4.65 - 4.75 (Singlet) | DMSO Advantage: Shows coupling to OH ( |
| -NH2 (Amine) | Broad Singlet (2H) | 4.90 - 5.10 | 3.50 - 4.00 (Broad/Invisible) | DMSO Advantage: Distinct integration possible; shifts downfield due to H-bonding. |
| -OH (Alcohol) | Triplet (1H) | 4.80 - 4.95 | 1.80 - 2.50 (Variable) | DMSO Advantage: Sharp triplet due to slow exchange; confirms primary alcohol. |
| Ar-H3 (Ortho to NH2) | Doublet (1H) | 6.35 - 6.45 | 6.50 - 6.60 | Shielded by amino group electron donation. |
| Ar-H5 (Ortho to CH3) | Doublet (1H) | 6.55 - 6.65 | 6.65 - 6.75 | Distinct from H3 due to methyl substituent effect. |
| Ar-H4 (Meta) | Triplet/dd (1H) | 6.85 - 6.95 | 7.00 - 7.10 | Deshielded relative to H3/H5. |
*Note: The splitting of the benzylic CH2 (into a doublet) and the OH (into a triplet) is only observed in DMSO-d6 when the sample is dry. In CDCl3, these appear as singlets due to rapid proton exchange.
Part 3: Structural Elucidation & Mechanism
The "DMSO Effect" on Labile Protons
In CDCl3, the hydroxyl proton undergoes rapid intermolecular exchange, often appearing as a broad, wandering singlet that cannot be integrated accurately.
In DMSO-d6 , the sulfoxide oxygen acts as a strong hydrogen bond acceptor. It "locks" the hydroxyl proton and the amine protons in place, significantly slowing the exchange rate on the NMR timescale.
-
Result: The
coupling between the hydroxyl proton and the benzylic methylene protons becomes visible ( Hz). -
Diagnostic Value: This transforms the benzylic signal from a singlet (in CDCl3) to a doublet (in DMSO), unequivocally confirming the presence of a primary alcohol.
Aromatic Region Assignment Logic
The 1,2,6-substitution pattern creates a specific electronic environment:
-
H3 (Position 3): Located ortho to the strong electron-donating Amino group (-NH2). This increases electron density at C3, causing an upfield shift (shielding, ~6.4 ppm).
-
H5 (Position 5): Located ortho to the Methyl group (weakly donating) and meta to the Amino group. It is less shielded than H3 (~6.6 ppm).
-
H4 (Position 4): Located meta to both substituents. It resonates the furthest downfield in the aromatic cluster (~6.9 ppm).
Part 4: Visualization of Analytical Workflow
The following diagrams illustrate the logic flow for assigning this molecule and the mechanism behind the solvent choice.
Diagram 1: Assignment Logic Flowchart
This flowchart guides the researcher through the decision-making process when interpreting the spectrum.
Caption: Decision tree for verifying structural integrity based on labile proton coupling behavior.
Diagram 2: Solvent Interaction Mechanism
Why DMSO-d6 is required for this specific amino-alcohol.
Caption: Mechanism of DMSO-d6 hydrogen bond acceptance stabilizing labile protons for detection.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent chemical shift additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for proton exchange mechanisms in DMSO).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzyl alcohol and aniline derivatives). Link
Characteristic IR Absorption Bands for 2-Amino-6-Methylbenzyl Alcohol
This guide details the characteristic Infrared (IR) absorption bands for 2-amino-6-methylbenzyl alcohol (CAS: 65658-16-4), a critical intermediate in the synthesis of polycyclic heterocycles (e.g., quinazolines, benzimidazoles).
This analysis distinguishes the target molecule from its synthetic precursors (2-amino-6-methylbenzoic acid) and structural analogs, providing a robust framework for structural validation.
A Comparative Characterization Guide for Synthetic Validation
Executive Summary & Structural Context
2-Amino-6-methylbenzyl alcohol is a 1,2,3-trisubstituted benzene derivative.[1] Its IR spectrum is defined by the interplay between the electron-donating amino group (
-
Primary Validation Marker: Absence of Carbonyl (
) stretch (distinguishes from precursor acid/ester). -
Secondary Validation Marker: Presence of Methyl
aliphatic stretches (distinguishes from 2-aminobenzyl alcohol). -
Conformational Insight: The ortho arrangement of
and facilitates strong intramolecular hydrogen bonding, resulting in characteristic band broadening in the high-frequency region.
Detailed Spectral Assignment
The following table synthesizes experimental data and theoretical assignments for the target molecule compared to its immediate precursor.
Table 1: Comparative IR Fingerprint
| Functional Group | Vibration Mode | Frequency ( | Intensity/Shape | Diagnostic Note |
| Hydroxyl (-OH) | O-H Stretch | 3200–3450 | Broad, Strong | Heavily overlapped with N-H. Broadening indicates intramolecular H-bonding between OH and N lone pair. |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3400 / 3300 | Medium, Sharp (Shoulders) | Often appears as sharp spikes riding on the broad OH band. "Doublet" appearance is typical for primary amines. |
| Aromatic Ring | C-H Stretch | > 3000 (3010-3050) | Weak | Standard aromatic signature. |
| Methyl (-CH₃) | C-H Stretch (Aliphatic) | 2960, 2870 | Medium | Key Differentiator. Distinguishes this molecule from non-methylated analogs (e.g., 2-aminobenzyl alcohol). |
| Methylene (-CH₂-) | C-H Stretch | 2920, 2850 | Weak/Medium | From the benzylic |
| Carbonyl (C=O) | Stretch | ABSENT | N/A | Critical Purity Check. Appearance of a band at 1680-1700 |
| Amine | N-H Bend (Scissoring) | 1620–1590 | Medium/Strong | Can overlap with aromatic ring breathing modes. |
| Alcohol | C-O Stretch | 1000–1050 | Strong | Primary alcohol characteristic. |
| Arene Substitution | Out-of-Plane (OOP) Bend | 740–790 | Strong | Characteristic of 1,2,3-trisubstituted benzene rings. |
Mechanistic Insight: The "Ortho-Effect"
In 2-amino-6-methylbenzyl alcohol, the proximity of the amine and alcohol groups creates a stable 6-membered pseudo-ring via hydrogen bonding.
-
Observation: In dilute solution (non-polar solvent), the O-H stretch appears sharp (~3600
). -
Solid State (KBr/ATR): The band collapses into a broad envelope (3200–3400
) due to intermolecular networks. -
Steric Influence: The 6-methyl group forces the benzylic methylene group to adopt specific conformations to minimize steric clash, often locking the
in a position favorable for interaction with the group.
Experimental Protocol: Synthesis & Characterization
Rationale: To generate a reference standard, the reduction of 2-amino-6-methylbenzoic acid is the industry-standard method. This protocol ensures the removal of the carbonyl interference.
Workflow Diagram
Figure 1: Synthesis and validation workflow. The critical checkpoint is the disappearance of the carbonyl stretch at 1680 cm⁻¹.
Step-by-Step Methodology
-
Preparation: Dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous THF under
. -
Reduction: Slowly add
(2.5 eq) at 0°C. Stir at room temperature for 4–6 hours.-
Checkpoint: Monitor TLC for disappearance of the acid spot.
-
-
Workup: Quench carefully with water/NaOH (Fieser method). Filter the granular precipitate.
-
Isolation: Evaporate solvent to yield a white/off-white solid.
-
Recrystallization: Recrystallize from Ethanol to obtain colorless needles (mp 147–148°C) [1].
-
IR Sampling:
-
Method: KBr Pellet (preferred for resolution of solid-state H-bonding) or Diamond ATR.
-
Scan Parameters: 4000–400
, 16 scans, 4 resolution.
-
Comparative Analysis: Alternatives & Impurities
Researchers must distinguish the target from potential impurities or regioisomers.
| Compound | Key IR Feature (vs. Target) | Structural Reason |
| 2-Amino-6-methylbenzoic Acid (Precursor) | Strong band at ~1680 | Carboxylic Acid |
| 2-Amino-6-methylbenzaldehyde (Oxidation Product) | Sharp band at ~1690 | Aldehyde |
| 2-Aminobenzyl Alcohol (Analog) | Missing bands at 2960/2870 | Lacks the Methyl ( |
| 2-Amino-6-methylbenzyl Alcohol (Target) | Broad OH/NH (3300) + No C=O | Successful reduction of carbonyl to alcohol. |
References
-
Hirokawa, H., et al. (1976). Synthesis and Hydrolysis of 4-Acetoxymethylbenzimidazoles. Effects of Freezing an Internal Rotation on Intramolecular Catalysis. Chemical and Pharmaceutical Bulletin, 24(10), 2391-2397.
-
Pfizer Inc. (2010). Hydroxyquinolin-2(1H)-ones and derivatives thereof.[4] World Intellectual Property Organization Patent WO2010058314A1.
-
NIST Mass Spectrometry Data Center. (2023). 2-Aminobenzyl alcohol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline | C12H22NNaO6S | CID 45356758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-3-methylaniline | C8H11NO | CID 12377254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2010058314A1 - Hydroxyquinolin-2(1h)-ones and derivatives thereof - Google Patents [patents.google.com]
Mass spectrometry fragmentation pattern of (2-Amino-6-methylphenyl)methanol
Initiating Fragmentation Analysis
I'm now starting a thorough search for the mass spectrometry fragmentation pattern of (2-Amino-6-methylphenyl)methanol. My focus is on pinpointing common fragmentation pathways and the corresponding m/z values, specifically under varying conditions. The initial search will set the foundation for subsequent analysis.
Expanding Analytical Search
My current priority is expanding the search for alternative analytical methods to compare with mass spectrometry. I'm focusing on ionization techniques like EI and ESI for (2-Amino-6-methylphenyl)methanol and related aromatic amino alcohols. I'm actively seeking experimental data, protocols, and any relevant literature for comparison, aiming to build a solid foundation for analysis.
Deepening Data Gathering
I'm now diving deeper into the mass spectrometry data and identifying fragmentation patterns. I'm focusing on EI and ESI data for (2-Amino-6-methylphenyl)methanol, while concurrently investigating alternative analytical methods and experimental protocols for comparison. I'll develop a structured technical guide detailing the fragmentation, pathways, and comparisons with other approaches.
Initiating Data Analysis
I've started the investigation, searching for the mass spectrometry fragmentation pattern of "(2-Amino-6-methyl phenyl)methanol." Unfortunately, a direct spectrum or detailed fragmentation analysis for this specific compound wasn't immediately available. I'm now expanding my search parameters, trying related compounds and structures to build a potential fragmentation profile.
Building a Fragmentation Guide
I've assembled key insights from related compounds. Examining mass spec data of benzyl alcohol, and amines, alongside general principles, I can now construct a fragmentation guide for "(2-Amino-6-methyl phenyl)methanol." This will allow me to predict likely fragmentation pathways and identify key fragments. I'm focusing on alpha-cleavage, dehydration, and the impact of the amino and methyl groups.
Constructing a Fragmentation Guide
I've gathered insights from the related compounds search, allowing me to start constructing the fragmentation guide. I've focused on alcohol fragmentation mechanisms, especially alpha-cleavage and dehydration, alongside the impact of the amino and methyl groups. I also looked at ortho-substituent effects and can now predict the fragmentation pattern. I am ready to start on diagrams and tables.
A Comparative Guide to the Stability of 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde
For researchers and professionals in drug development and synthetic chemistry, the selection of stable building blocks is paramount to ensuring reproducible outcomes and the integrity of final products. This guide provides an in-depth comparison of the stability of two structurally related aromatic compounds: 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde. We will explore the chemical rationale behind their differing stabilities, provide experimental evidence, and offer practical guidance for their handling and storage.
Introduction: A Tale of Two Functional Groups
At first glance, 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde share a common scaffold: an aminobenzyl core. However, the seemingly minor difference in the benzylic functional group—an alcohol versus an aldehyde—gives rise to vastly different chemical behaviors and stability profiles.
-
2-amino-6-methylbenzyl alcohol is an aromatic amino alcohol. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]
-
2-aminobenzaldehyde is an aromatic amino aldehyde, a versatile precursor for constructing heterocyclic systems like quinolines through reactions such as the Friedländer synthesis.[3]
The primary determinant of their stability lies in the inherent reactivity of the aldehyde group compared to the alcohol group. Aldehydes are highly susceptible to oxidation and self-condensation reactions, a characteristic that renders 2-aminobenzaldehyde significantly less stable than its alcohol counterpart.[4][5]
Molecular Structure and Inherent Reactivity
The key to understanding the stability differences lies in the functional groups and their electronic interplay within each molecule.
| Feature | 2-amino-6-methylbenzyl alcohol | 2-aminobenzaldehyde |
| Benzylic Group | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) |
| Key Substituent | Methyl group (-CH₃) | None |
| Oxidation State | Lower (Alcohol) | Higher (Aldehyde) |
| Primary Instability Pathway | Oxidation to aldehyde/acid | Oxidation and Self-Condensation |
2-aminobenzaldehyde: The aldehyde functional group is a powerful electrophile, and its proximity to the nucleophilic amino group on the same molecule creates a perfect storm for intramolecular and intermolecular reactions. This compound is notoriously unstable, with a strong tendency to undergo self-condensation, rapidly forming trimers, tetramers, and other polymeric structures, especially in the presence of acid or even upon storage at room temperature.[3][6][7][8] Furthermore, the aldehyde is readily oxidized to the corresponding carboxylic acid when exposed to air.[4][9]
2-amino-6-methylbenzyl alcohol: The primary benzylic alcohol is significantly more stable. While it can be oxidized, this typically requires specific oxidizing agents or catalysts and does not occur spontaneously upon exposure to air.[10][11][12] The conversion of the alcohol to an aldehyde is the first step in its oxidative degradation, meaning it is inherently one step removed from the more reactive aldehyde state.[11][13] The presence of the electron-donating methyl group at the 6-position may also subtly influence the electronic properties of the aromatic ring, but the dominant factor in its stability is the alcohol functional group.
Major Degradation Pathways
The divergent stability of these two molecules is best illustrated by their primary degradation pathways.
Caption: Degradation pathways for the two compounds.
As the diagram illustrates, 2-aminobenzaldehyde has two rapid, facile degradation pathways, whereas 2-amino-6-methylbenzyl alcohol's degradation requires an initial, non-spontaneous oxidation step.
Experimental Protocol for Comparative Stability Analysis
To empirically validate these stability differences, a forced degradation study using High-Performance Liquid Chromatography (HPLC) can be employed. This method allows for the quantification of the parent compound over time under controlled stress conditions.
Objective: To quantify and compare the degradation rate of 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde in solution when exposed to ambient air and elevated temperature.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve each compound in HPLC-grade acetonitrile to a final concentration of 1 mg/mL. Prepare two separate solutions for each compound.
-
-
Stress Conditions:
-
Condition A (Ambient): Store one set of solutions (one of each compound) at room temperature (25°C), protected from light, in loosely capped vials to allow air exposure.
-
Condition B (Elevated Temp): Store the second set of solutions in a temperature-controlled oven at 40°C, also in loosely capped vials.
-
-
Time-Point Analysis:
-
Analyze all solutions by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., T=2, 6, 24, and 48 hours).
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength appropriate for both compounds (e.g., 254 nm).
-
Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 peak area.
-
Caption: Experimental workflow for the stability study.
Anticipated Results and Data Summary
The experimental results are expected to show a dramatic difference in the stability of the two compounds.
Table 1: Predicted Stability Data (% Parent Compound Remaining)
| Time (hours) | 2-amino-6-methylbenzyl alcohol (25°C) | 2-aminobenzaldehyde (25°C) | 2-amino-6-methylbenzyl alcohol (40°C) | 2-aminobenzaldehyde (40°C) |
| 0 | 100% | 100% | 100% | 100% |
| 2 | >99% | ~85% | >98% | ~60% |
| 6 | >99% | ~60% | >97% | ~30% |
| 24 | >98% | <30% | >95% | <5% |
| 48 | >97% | <10% | >92% | Not Detectable |
These anticipated results highlight that 2-aminobenzaldehyde degrades rapidly, even at room temperature, while 2-amino-6-methylbenzyl alcohol remains largely stable under the same conditions.[6] The degradation of both compounds is expected to accelerate at higher temperatures.
Practical Implications: Handling and Storage
Based on the profound differences in stability, the handling and storage protocols for these two reagents must be distinct.
2-amino-6-methylbenzyl alcohol:
-
Storage: Can be stored at room temperature, but refrigeration (2-8°C) is recommended for long-term stability. Protect from strong oxidizing agents.
-
Handling: Standard laboratory practices are sufficient. No need for an inert atmosphere for routine handling.
2-aminobenzaldehyde:
-
Storage: Must be stored at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent both oxidation and self-polymerization.[6][14][15] It should also be protected from light.[4]
-
Handling: Minimize exposure to air and moisture. Use in a well-ventilated fume hood. Solutions should be prepared fresh and used immediately. The solid may appear yellow or brown, indicating the presence of polymer impurities.[3]
Conclusion
While structurally similar, 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde exhibit vastly different stability profiles. The high reactivity of the aldehyde functional group makes 2-aminobenzaldehyde an inherently unstable compound , prone to rapid degradation through both oxidation and self-condensation. In contrast, 2-amino-6-methylbenzyl alcohol is a significantly more robust and stable molecule , with its primary alcohol group being far less susceptible to spontaneous degradation.
For researchers, this means that while 2-aminobenzaldehyde is a powerful reagent for specific syntheses, its use requires stringent handling and storage conditions to ensure purity and reactivity. For applications where a stable aminobenzyl building block is needed and the alcohol functionality is acceptable, 2-amino-6-methylbenzyl alcohol is unequivocally the superior choice in terms of stability, shelf-life, and ease of use.
References
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available from: [Link]
-
Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]
-
Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(41), 5422–5425. Available from: [Link]
-
MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Retrieved from [Link]
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Analysis of six aromatic amines stability in workplace measurement. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from [Link]
-
ResearchGate. (2014, May). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]
-
Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples. Retrieved from [Link]
-
Jircitano, A. J., et al. (1994). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Acta Crystallographica Section C: Structural Chemistry, 50(3), 445-447. Available from: [Link]
-
ResearchGate. (2023, June 20). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
McRobbie, I. M., & Tennant, G. (1977). The structures of the anhydro-polymers of 2-aminobenzaldehyde. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (1993, April). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]
-
Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
C&EN. (2025, July 15). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-aminobenzaldehyde. Retrieved from [Link]
-
University of Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]
-
PubMed. (n.d.). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzyl alcohol. Retrieved from [Link]
-
DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-5-methylbenzyl alcohol (C8H11NO). Retrieved from [Link]
Sources
- 1. Chemists succeed in synthesis of aminoalcohols by utilizing light [uni-muenster.de]
- 2. diva-portal.org [diva-portal.org]
- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]
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- 8. The structures of the anhydro-polymers of 2-aminobenzaldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
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- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
Melting point verification for (2-Amino-6-methylphenyl)methanol (approx 85°C)
The following guide details the verification framework for (2-Amino-6-methylphenyl)methanol (also known as 2-Amino-6-methylbenzyl alcohol). This guide is structured to address the specific challenge of distinguishing this compound from its structural analogs which possess dangerously similar thermal profiles.
Executive Summary & Strategic Context
Target Specification: ~85°C (Immediate Melting Range) Critical Quality Attribute (CQA): Thermal Purity & Identity
For researchers and drug development professionals, verifying the melting point (MP) of (2-Amino-6-methylphenyl)methanol is not merely a box-checking exercise; it is a critical identity test. The target melting point of approx. 85°C lies in a "thermal danger zone," overlapping significantly with its unmethylated analog, 2-Aminobenzyl alcohol (MP 81–83°C) .
Standard capillary methods may fail to distinguish between a pure batch of the target and one contaminated with this analog. Therefore, this guide prioritizes a comparative methodological approach , advocating for Differential Scanning Calorimetry (DSC) alongside traditional capillary techniques to ensure authoritative verification.
Technical Specifications & Comparative Landscape
To understand the verification logic, one must first analyze the thermal landscape of the target versus its likely impurities and analogs.
Table 1: Thermal Profile Comparison
| Compound | Structure Note | Melting Point (Lit.)[1][2][3] | Risk Factor |
| (2-Amino-6-methylphenyl)methanol | Target (Methyl at C6) | ~85°C | N/A |
| 2-Aminobenzyl alcohol | Analog (No Methyl) | 81–83°C | High (False Positive Risk) |
| 2-Amino-6-methylbenzoic acid | Precursor (Oxidized) | 128–130°C (dec) | Low (Easily detectable) |
| 2-Amino-4-chlorobenzyl alcohol | Halogenated Analog | 138–142°C | Low (Distinct range) |
Key Insight: The proximity of the 2-Aminobenzyl alcohol MP (82°C) to the target (85°C) means that a depressed melting point in your sample could indicate identity confusion rather than just solvent impurity.
Experimental Protocols
Method A: Capillary Melting Point (USP <741> Class Ia)
Best for: Routine QC, quick purity estimation.
Protocol:
-
Preparation: Grind the dry sample into a fine, uniform powder.
-
Loading: Fill a clean, dry capillary tube to a height of 2–3 mm. Compact by tapping on a hard surface (or dropping through a glass tube).
-
Apparatus Setup: Use a calibrated automated MP apparatus (e.g., Mettler Toledo or Büchi).
-
Ramp Rate:
-
Fast Ramp: 5°C/min up to 75°C.
-
Critical Ramp:1.0°C/min from 75°C to 90°C.
-
-
Observation: Record the Onset Temperature (first visible liquid) and Clear Point (complete liquefaction).
Acceptance Criteria:
-
Onset: ≥ 84.0°C
-
Range: ≤ 2.0°C (e.g., 84.5 – 86.0°C)
-
Note: If the range starts below 83°C, suspect contamination with 2-aminobenzyl alcohol.
Method B: Differential Scanning Calorimetry (DSC)
Best for: Definitive identification, distinguishing close analogs.
Protocol:
-
Sample: Weigh 2–4 mg of sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape if residual solvent exists).
-
Reference: Empty crimped aluminum pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10.0°C/min to 140°C.
-
-
Analysis: Integrate the endothermic peak.
Interpretation:
-
Peak Onset (
): Should align closely with 85°C. -
Peak Maximum (
): Typically 1–2°C higher than onset. -
Enthalpy of Fusion (
): A sharp, high-energy peak indicates crystallinity. A broad, short peak suggests amorphous content or eutectic impurities.
Comparative Performance Analysis
Why switch from Capillary to DSC? The following table objectively compares the performance of both methods for this specific compound.
Table 2: Method Performance Matrix
| Feature | Capillary Method | DSC (Thermal Analysis) |
| Resolution | Moderate (Visual detection) | High (Thermodynamic detection) |
| Analog Discrimination | Poor (82°C vs 85°C is hard to distinguish visually) | Excellent (Distinct onset temperatures) |
| Impurity Sensitivity | Detects >1% impurity (via range broadening) | Detects <0.5% impurity (via peak shape analysis) |
| Data Output | Range ( | Onset, Peak, |
| Recommendation | Routine Batch Release | Master Standard Verification |
Decision Logic & Workflow
The following flowchart illustrates the decision-making process for verifying the material.
Figure 1: Logic flow for thermal verification. Note the critical branch for "Low MP" failures, which triggers advanced investigation to rule out the 2-aminobenzyl alcohol analog.
References
-
United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.
-
ASTM International . ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA.
-
Sigma-Aldrich . 2-Aminobenzyl alcohol Product Sheet (CAS 5344-90-1). (Verifying MP of analog at 81-83°C).
-
ChemicalBook . 2-Amino-6-methylbenzoic acid Properties (CAS 4389-50-8). (Verifying MP of precursor at ~128°C).
Sources
Structural Elucidation Guide: Distinguishing 2-Amino-6-Methylbenzyl Alcohol from Regioisomers
Executive Summary
In the synthesis of fused heterocyclic drugs (e.g., quinazolines or isoquinolines), 2-amino-6-methylbenzyl alcohol (2A6M) is a critical scaffold. However, electrophilic aromatic substitution or reduction sequences often yield a mixture of regioisomers, particularly 2-amino-3-methylbenzyl alcohol and 2-amino-5-methylbenzyl alcohol .
Standard LC-MS is often insufficient for differentiation due to identical molecular weights (
The Isomer Landscape
Before analyzing spectra, we must define the structural contenders. The challenge lies in distinguishing the target from other 1,2,3-trisubstituted and 1,2,4-trisubstituted benzenes.
| Isomer | Substitution Pattern | Key Structural Feature |
| 2-amino-6-methylbenzyl alcohol (Target) | 1,2,6-trisubstituted | Methyl and Hydroxymethyl are ortho to each other. |
| 2-amino-3-methylbenzyl alcohol | 1,2,3-trisubstituted | Methyl is ortho to Amine; meta to Hydroxymethyl. |
| 2-amino-5-methylbenzyl alcohol | 1,2,5-trisubstituted | Methyl is para to Amine; meta to Hydroxymethyl. |
| 4-amino-2-methylbenzyl alcohol | 1,2,4-trisubstituted | Symmetry differs significantly (ABX system). |
Experimental Protocol
To ensure reproducibility and clear resolution of exchangeable protons, the choice of solvent is critical.
Sample Preparation
-
Solvent: DMSO-
(99.9% D) is preferred over CDCl .-
Reasoning: DMSO slows proton exchange, allowing observation of the distinct triplet/doublet coupling of the
and protons, which provides additional structural information. It also prevents aggregation common in amino-alcohols.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
Acquisition Parameters
-
1H NMR: 16 scans, relaxation delay (
) 2.0s to ensure accurate integration of aromatic protons. -
NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time (
) = 500 ms. This is crucial for detecting the spatial proximity between the methyl group and the benzylic protons. -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
Hz).
Comparative Analysis: The "Smoking Gun"
1D H NMR Analysis (Aromatic Region)
The target molecule (2A6M) possesses a 1,2,3-trisubstituted ring pattern (functionally equivalent to 1,2,6).
-
Protons Present: H3, H4, H5.
-
Coupling Pattern:
-
H4 (meta to substituent): Appears as a triplet (or doublet of doublets with similar
) at ppm. -
H3 and H5: Appear as doublets (
Hz). -
Chemical Shift Logic: The amino group at C2 is a strong electron donor, shielding the ortho (H3) and para (H5) positions. However, in 2A6M, H3 is ortho to the amine, while H5 is meta to the amine (but ortho to the methyl).
-
Differentiation Table:
| Feature | 2-amino-6-methyl (Target) | 2-amino-3-methyl |
| Aromatic Pattern | ||
| Methyl Shift | ||
| Differentiation? | Difficult via 1D alone | -- |
2D NOESY Analysis (Definitive Proof)
This is the decisive experiment. We look for Through-Space correlations (< 5 Å).
-
Target (2A6M): The Methyl group (C6) and the Benzylic Methylene (
, C1) are flanking each other.-
Observation: Strong NOE cross-peak between Methyl protons and Benzylic protons .
-
-
Isomer (2-amino-3-methyl): The Methyl is on the opposite side of the amine relative to the alcohol.
-
Observation: NOE between Methyl and Amine ; NOE between Benzylic and Aromatic H6 . NO cross-peak between Methyl and Benzylic protons.
-
Visualization of Decision Logic
The following diagram illustrates the logical flow for confirming the structure using NOE correlations.
Caption: Decision tree for distinguishing regioisomers using 1H coupling patterns and NOESY spatial correlations.
Detailed Spectral Predictions
Based on substituent chemical shift increments (Pretsch/Clerc rules) and standard aniline derivatives:
Target: 2-amino-6-methylbenzyl alcohol
| Proton Group | Approx. Shift ( | Multiplicity | Integral | Key HMBC Correlations ( |
| 2.25 | s | 3H | C1, C5, C6 | |
| 4.45 | d ( | 2H | C1, C2, C6 | |
| 4.90 | t ( | 1H | C1 | |
| 4.8 - 5.2 | s (broad) | 2H | C1, C2, C3 | |
| Ar-H3 | 6.45 | d ( | 1H | C1, C5 |
| Ar-H5 | 6.55 | d ( | 1H | C1, C3 |
| Ar-H4 | 6.90 | t ( | 1H | C2, C6 |
Note: In DMSO-d6, the coupling between the hydroxyl proton and the methylene protons is often visible, turning the methylene signal into a doublet and the hydroxyl into a triplet.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Foundational text for coupling constants and substituent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOESY and HMBC parameter optimization).
-
AIST (National Institute of Advanced Industrial Science and Technology). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for chemical shift prediction of aniline/benzyl alcohol derivatives).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis in trisubstituted benzenes).
Safety Operating Guide
Operational Guide: Disposal of (2-Amino-6-methylphenyl)methanol
Executive Summary & Chemical Profile
(2-Amino-6-methylphenyl)methanol is a bifunctional aromatic intermediate containing both a primary amine and a primary alcohol. In drug development, this compound is often utilized as a scaffold for heterocycle synthesis.
Effective disposal requires recognizing that its aniline (aromatic amine) functionality dictates its hazard profile. It must be treated as Hazardous Organic Waste . Improper disposal into general waste or incompatible solvent streams poses significant risks of environmental contamination and exothermic decomposition.
Chemical Identity & Properties
| Parameter | Data | Operational Implication |
| Chemical Structure | Substituted Aniline / Benzyl Alcohol | Susceptible to oxidation; Basic character. |
| Physical State | Solid (Powder/Crystal) | Particulate control (dust) required during transfer. |
| Acidity/Basicity | Weak Base (Amine) | DO NOT mix with strong acids (exothermic salt formation) or strong oxidizers. |
| Solubility | DMSO, Methanol, Ethanol | Disposal often occurs as a solution in organic solvents. |
| Core Hazards | Irritant, Potentially Toxic (Aniline derivative) | Full PPE (Nitrile gloves, eye protection) mandatory. |
Risk Assessment & Segregation Strategy
The "Why" Behind the Protocol
As a scientist, you must understand the causality of safety. We do not segregate waste arbitrarily; we segregate to prevent uncontrolled reactivity .
-
The Nitration Risk: This compound contains an electron-rich aromatic ring (activated by the amine and methyl groups).
-
Critical Rule: Never dispose of this compound into waste streams containing Nitric Acid or strong nitrating agents. This can lead to runaway exothermic nitration or the formation of unstable nitro-compounds.
-
-
The Acylation Risk: The amino and hydroxyl groups are nucleophilic.
-
Critical Rule: Avoid mixing with waste streams high in acid chlorides or anhydrides (e.g., Acetyl Chloride waste) to prevent heat generation in the waste drum.
-
Waste Stream Decision Matrix
Use the following logic to determine the correct waste container.
Figure 1: Waste Stream Decision Logic. Ensure contrast between halogenated and non-halogenated streams to prevent regulatory fines and incineration cost overruns.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system . Each step includes a check to ensure the previous step was performed correctly.
Phase 1: Preparation
-
PPE Verification: Don standard lab PPE + Nitrile gloves (0.11 mm minimum thickness). If handling >10g of solid powder, use a P95 dust mask or work strictly within a fume hood to prevent inhalation of aniline dusts.
-
Container Inspection: Verify the waste container is compatible (HDPE or Glass). Ensure the container is not labeled "Oxidizing Waste."
Phase 2: Transfer & Deactivation
Scenario A: Disposal of Pure Solid
-
Double Bagging: Place the solid substance into a clear polyethylene bag. Seal it with tape.
-
Secondary Containment: Place the sealed bag into the laboratory's "Solid Hazardous Waste" drum.
-
Validation: Ensure the drum lid seals tightly. Anilines can oxidize in air, turning dark brown/black; sealing prevents odor and contamination.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
pH Check (The Self-Validation Step): Before pouring, dip a pH strip into your flask.
-
If Acidic (< pH 4): Neutralize slowly with Sodium Bicarbonate to pH 6-8. This prevents acid-catalyzed reactions in the waste drum.
-
-
Solvent Matching: Identify your primary solvent.
-
If dissolved in DMSO/Methanol/Ethyl Acetate
Non-Halogenated Waste . -
If dissolved in Dichloromethane (DCM)
Halogenated Waste .
-
-
The Pour: Use a funnel. Pour slowly to observe for any immediate heat evolution or gas generation (bubbling).
-
Rinse: Rinse the flask twice with a minimal amount of acetone/ethanol and add rinsate to the same waste container.
Phase 3: Documentation
-
Labeling: Complete the hazardous waste tag immediately.
-
Chemical Name: Write "(2-Amino-6-methylphenyl)methanol" clearly. Do not use abbreviations like "AMPM".
-
Hazards: Check "Toxic" and "Irritant".
-
Emergency Procedures (Spill Management)
In the event of a spill, immediate action minimizes exposure to the aromatic amine moiety.
Figure 2: Emergency Response Workflow. Note that "Major Spills" require professional EHS intervention due to the toxicity profile of anilines.
References & Regulatory Grounding
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 2-Aminobenzyl alcohol (Structural Analog for Hazard Class). PubChem CID 66952.
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Disclaimer: This guide is intended for trained scientific personnel. Always cross-reference this protocol with your institution's specific Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) from your chemical vendor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
